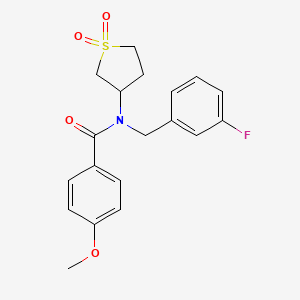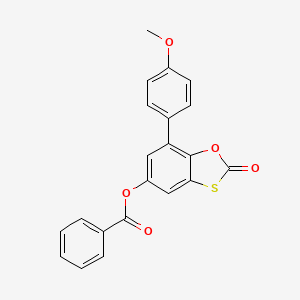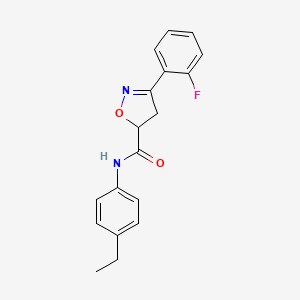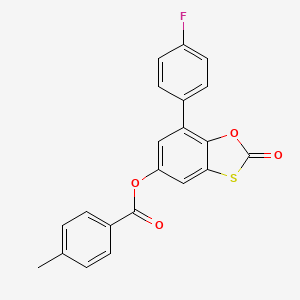![molecular formula C28H29N5O2S B11424030 N-{[4-(2,5-Dimethylphenyl)-5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide](/img/structure/B11424030.png)
N-{[4-(2,5-Dimethylphenyl)-5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-(2,5-Dimethylphenyl)-5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide is a complex organic compound with the following structural formula:
C26H26N4OS2
It belongs to the class of benzamide derivatives and features a triazole ring system. The compound’s synthesis and applications have garnered significant interest in scientific research and industry.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of N-{[4-(2,5-Dimethylphenyl)-5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide. One common approach involves the condensation of appropriate starting materials, followed by cyclization to form the triazole ring. Detailed reaction conditions and reagents are beyond the scope of this article, but they typically involve amide formation, sulfur incorporation, and triazole ring closure.
Industrial Production:: While industrial-scale production methods may vary, manufacturers often employ efficient synthetic pathways to produce this compound. Optimization of reaction conditions, purification, and scalability are essential considerations.
Chemical Reactions Analysis
Reactivity:: N-{[4-(2,5-Dimethylphenyl)-5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide undergoes various chemical reactions:
Oxidation: It can be oxidized under suitable conditions.
Reduction: Reduction reactions may yield different intermediates or products.
Substitution: Substituents on the aromatic rings can be modified.
Thionyl chloride (SOCl₂): Used for amide formation.
Triazoles: Essential for ring closure.
Various reducing agents: Employed in reduction reactions.
Major Products:: The specific products depend on reaction conditions and substituents. Isolation and characterization of intermediates are crucial for understanding the reaction pathways.
Scientific Research Applications
N-{[4-(2,5-Dimethylphenyl)-5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide finds applications in:
Medicinal Chemistry: Investigated for potential drug development.
Biochemistry: Studied as a molecular probe.
Materials Science: Used in functional materials.
Mechanism of Action
The compound’s mechanism of action involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these mechanisms fully.
Comparison with Similar Compounds
N-{[4-(2,5-Dimethylphenyl)-5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide stands out due to its unique structure. Similar compounds include:
Properties
Molecular Formula |
C28H29N5O2S |
|---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]benzamide |
InChI |
InChI=1S/C28H29N5O2S/c1-18-10-12-20(3)23(14-18)30-26(34)17-36-28-32-31-25(16-29-27(35)22-8-6-5-7-9-22)33(28)24-15-19(2)11-13-21(24)4/h5-15H,16-17H2,1-4H3,(H,29,35)(H,30,34) |
InChI Key |
HOGFOBTVKGCFLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2C3=C(C=CC(=C3)C)C)CNC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11423958.png)
![N-{[4-(2,3-Dimethylphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}thiophene-2-carboxamide](/img/structure/B11423961.png)
![6-(2-chlorobenzyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11423962.png)
![3-amino-N-cyclohexyl-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B11423965.png)
![N-(4-ethoxyphenyl)-2-{3-[2-(3-methylthiophen-2-yl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}acetamide](/img/structure/B11423968.png)
![2,6-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide](/img/structure/B11423972.png)
![Ethyl 1-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperidine-4-carboxylate](/img/structure/B11423974.png)
![8-(2-chloro-6-fluorophenyl)-3-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11423983.png)
![Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11423984.png)
![4-chloro-N-(3-{[2-(4-chlorophenyl)ethyl]amino}quinoxalin-2-yl)benzenesulfonamide](/img/structure/B11423985.png)



